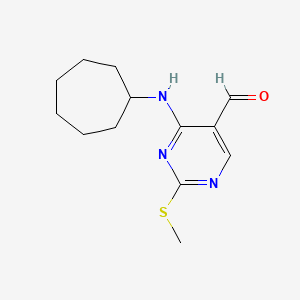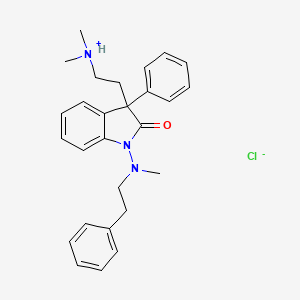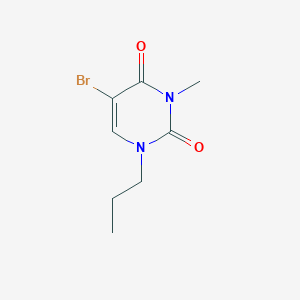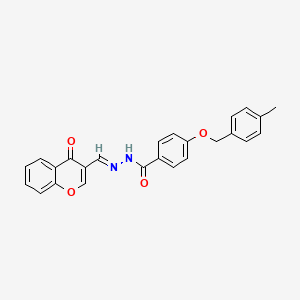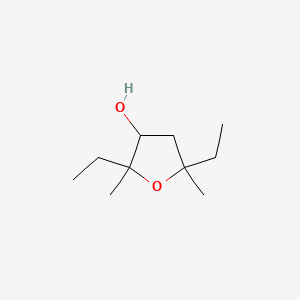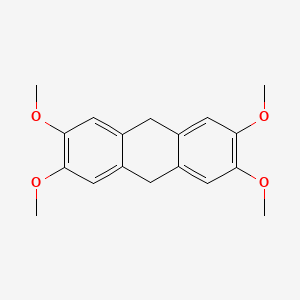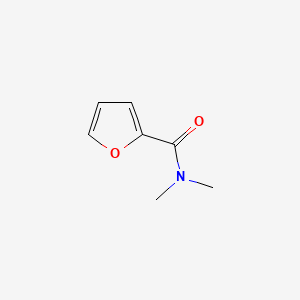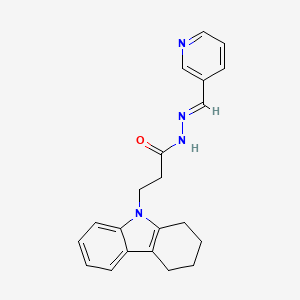![molecular formula C24H19BrCl2N4O2S B12003751 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide CAS No. 538337-10-9](/img/structure/B12003751.png)
2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida es un complejo compuesto orgánico con una fórmula molecular de C24H19BrCl2N4O2S. Este compuesto se destaca por su estructura única, que incluye un anillo de triazol, un grupo bromofenoxi y una porción de diclorofenilacetamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida típicamente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se forma mediante la reacción de azida de bencilo con un alquino adecuado en condiciones de cicloadición azida-alquino catalizada por cobre (CuAAC).
Introducción del grupo bromofenoxi: El grupo bromofenoxi se introduce mediante reacciones de sustitución nucleofílica, donde un derivado de bromofenol reacciona con un grupo saliente adecuado.
Unión de la porción de diclorofenilacetamida: El paso final implica el acoplamiento del intermedio de triazol con cloruro de 2,5-diclorofenilacetilo en presencia de una base como la trietilamina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizada y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo bromofenoxi, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Nucleófilos como aminas, tioles o alcóxidos
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida implica su interacción con objetivos moleculares y vías específicas. Se cree que el anillo de triazol y el grupo bromofenoxi desempeñan un papel crucial en su actividad biológica. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a los efectos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y vías exactas involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,4,6-triclorofenil)acetamida
- 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-dimetilfenil)acetamida
- 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(3,4-diclorofenil)acetamida
Unicidad
La singularidad de 2-({4-bencilo-5-[(4-bromofenoxi)metil]-4H-1,2,4-triazol-3-il}sulfanil)-N-(2,5-diclorofenil)acetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de la porción de diclorofenilacetamida, en particular, puede contribuir a su actividad biológica mejorada en comparación con compuestos similares.
Propiedades
Número CAS |
538337-10-9 |
|---|---|
Fórmula molecular |
C24H19BrCl2N4O2S |
Peso molecular |
578.3 g/mol |
Nombre IUPAC |
2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrCl2N4O2S/c25-17-6-9-19(10-7-17)33-14-22-29-30-24(31(22)13-16-4-2-1-3-5-16)34-15-23(32)28-21-12-18(26)8-11-20(21)27/h1-12H,13-15H2,(H,28,32) |
Clave InChI |
HNEWFZQSNPFUAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

